molecular formula C14H22N2O B13303150 2-amino-N-benzyl-N-ethylpentanamide

2-amino-N-benzyl-N-ethylpentanamide

Cat. No.: B13303150
M. Wt: 234.34 g/mol
InChI Key: HHJPDKQIPXSPQE-UHFFFAOYSA-N
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Description

2-amino-N-benzyl-N-ethylpentanamide is a chemical compound with the molecular formula C14H22N2O It is known for its unique structure, which includes an amino group, a benzyl group, and an ethyl group attached to a pentanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-benzyl-N-ethylpentanamide typically involves the reaction of benzylamine with ethyl pentanoate under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the amide bond. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-benzyl-N-ethylpentanamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The carbonyl group in the amide can be reduced to form amines.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

2-amino-N-benzyl-N-ethylpentanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-amino-N-benzyl-N-ethylpentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-N-benzyl-N-methylpentanamide
  • 2-amino-N-benzyl-N-propylpentanamide
  • 2-amino-N-benzyl-N-isopropylpentanamide

Uniqueness

2-amino-N-benzyl-N-ethylpentanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity patterns, binding affinities, and biological activities, making it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C14H22N2O

Molecular Weight

234.34 g/mol

IUPAC Name

2-amino-N-benzyl-N-ethylpentanamide

InChI

InChI=1S/C14H22N2O/c1-3-8-13(15)14(17)16(4-2)11-12-9-6-5-7-10-12/h5-7,9-10,13H,3-4,8,11,15H2,1-2H3

InChI Key

HHJPDKQIPXSPQE-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)N(CC)CC1=CC=CC=C1)N

Origin of Product

United States

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